Product packaging for 4-(Butylamino)benzoic acid(Cat. No.:CAS No. 4740-24-3)

4-(Butylamino)benzoic acid

Cat. No.: B104541
CAS No.: 4740-24-3
M. Wt: 193.24 g/mol
InChI Key: YCCRFDDXAVMSLM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic naming and classification of a chemical compound are fundamental to understanding its properties and relationships with other substances.

IUPAC Name

The internationally recognized name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(butylamino)benzoic acid . chemspider.com This name precisely describes the molecular structure, indicating a benzoic acid molecule substituted at the fourth carbon of the benzene (B151609) ring with a butylamino group.

Synonyms and Common Designations

In addition to its formal IUPAC name, this compound is known by several other names and designations in scientific literature and commercial catalogs. These synonyms are often used for brevity or based on historical naming conventions.

Synonym Source
p-Butylaminobenzoic acid chemspider.comsigmaaldrich.com
4-n-butylaminobenzoic acid chemspider.comlookchem.com
Butyl-para-aminobenzoic acid
para-Butylaminobenzoic acid chemspider.com
Benzoic acid, 4-(butylamino)- chemspider.comlookchem.com

Classification as Aminobenzoic Acid

This compound belongs to the class of organic compounds known as aminobenzoic acids. This classification is based on its core structure, which consists of a benzoic acid (a benzene ring with a carboxylic acid group) that is also substituted with an amine group. Specifically, it is a derivative of 4-aminobenzoic acid where one of the hydrogen atoms on the amino nitrogen is replaced by a butyl group. chemicalbook.comebi.ac.uk This structural arrangement places it within the broader categories of benzene and substituted derivatives, and specifically as a secondary alkylarylamine.

Historical Context and Significance in Chemical Research

While extensive historical documentation on the initial discovery of this compound is not widely publicized, its significance is primarily understood through its applications in synthesis and research.

The compound is a notable precursor in the production of various pharmaceuticals. A significant application is in the synthesis of the local anesthetic tetracaine (B1683103), which is the 2-(dimethylamino)ethyl ester of this compound. biosynth.com The synthesis pathway typically involves the esterification of this compound.

In the realm of materials science, derivatives of this compound have been investigated for their potential use. Although it is not a primary focus, its structural motif is relevant in the development of new materials.

Furthermore, this compound serves as a versatile intermediate in organic synthesis. lookchem.com It is used in peptide synthesis and to create derivatives with potential biological activities. sigmaaldrich.comchemicalbook.comsigmaaldrich.com For instance, it has been used to synthesize 5-nitrothiophene derivatives that exhibit antimicrobial properties against multidrug-resistant Staphylococcus aureus. lookchem.com Research has also explored its role as a metabolite of the cough suppressant benzonatate (B1666683). drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B104541 4-(Butylamino)benzoic acid CAS No. 4740-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylamino)benzoic acid
Source PubChem
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InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRFDDXAVMSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197127
Record name 4-n-Butylaminobenzoic acid
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Molecular Weight

193.24 g/mol
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Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4740-24-3, 32760-16-0
Record name 4-(Butylamino)benzoic acid
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Record name 4-n-Butylaminobenzoic acid
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Record name Benzonatate [INN:WHO-DD]
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Record name 4-(Butylamino)benzoic acid
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Synthetic Methodologies for 4 Butylamino Benzoic Acid and Its Derivatives

Direct Alkylation Approaches

Direct alkylation involves the introduction of a butyl group onto the nitrogen atom of a precursor molecule. This approach is fundamental in forming the N-alkylated derivatives of aminobenzoic acids. A prominent strategy within this category is the reaction of 4-aminobenzoic acid with butyl halides.

A primary and direct route for the synthesis of 4-(butylamino)benzoic acid is the N-alkylation of 4-aminobenzoic acid using a butyl halide, such as butyl bromide. google.com This method is a foundational technique for preparing N-alkyl derivatives of 4-aminobenzoic acid. nih.gov

The core of this transformation is a nucleophilic substitution reaction. The amino group (-NH₂) of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon atom of the butyl halide (e.g., butyl bromide). The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond, while the halogen atom departs as a halide ion. This process leads to the formation of the desired mono-N-alkylated product. However, a potential side reaction is the further alkylation of the newly formed secondary amine, which can lead to the creation of an N,N-dibutyl byproduct. google.com

The efficiency and outcome of the direct alkylation are highly dependent on the reaction conditions. Specific parameters from various reported syntheses illustrate the range of applicable conditions. The reaction is commonly performed in polar solvents like ethanol (B145695) or butanol. The temperature is typically maintained in the range of 70–90°C, with reaction times spanning from 6 to 12 hours to ensure the reaction proceeds to completion. In the synthesis of derivatives, such as the alkylation of benzocaine (B179285) (the ethyl ester of 4-aminobenzoic acid), alternative solvents like petroleum ether have been utilized with reflux heating. google.com

Interactive Data Table: Reaction Conditions for N-Alkylation

Reactant Alkylating Agent Solvent(s) Temperature Time Reference
4-Aminobenzoic Acid Butyl Bromide Ethanol or Butanol 70-90°C 6-12 hours
Benzocaine 1-Bromobutane (B133212) Petroleum Ether (90-120°C boiling point) Reflux Multiple treatments google.com
4-Aminobenzoic Acid Butanol Appropriate solvent Controlled temperature -

A critical component in the direct alkylation of 4-aminobenzoic acid is the presence of a basic reagent. During the nucleophilic substitution reaction, a molecule of hydrohalic acid (such as hydrobromic acid when using butyl bromide) is formed as a byproduct for every molecule of the product generated. This acidic byproduct can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. To counter this, a base, such as sodium carbonate or potassium carbonate, is added to the reaction mixture. nih.govresearchgate.net The base neutralizes the hydrohalic acid, preventing the deactivation of the reactant and driving the reaction equilibrium towards the formation of the desired this compound. In the synthesis of the final acid via hydrolysis of the ester, strong bases like sodium hydroxide (B78521) or potassium hydroxide are used. google.com

The use of catalysts can influence the synthesis of this compound and its derivatives. General methods for its preparation mention the addition of an acid or alkali as a catalyst. One specific patent reports a yield of 68–72% when using catalytic hydrogen chloride in a reaction between 4-aminobenzoic acid and butyl bromide in ethanol. While seemingly counterintuitive in a reaction requiring a base, this highlights that specific catalytic systems can be tailored for particular outcomes. For the synthesis of various N-alkyl derivatives of 4-aminobenzoic acid, potassium carbonate is not only used as a base but also facilitates the reaction with alkylating agents under mild conditions. nih.govresearchgate.net

Maximizing the yield of the desired mono-alkylated product while minimizing byproducts is a key challenge. A significant issue in the N-alkylation of 4-aminobenzoic acid or its esters is the formation of the N,N-dibutyl derivative. google.com One strategy to mitigate this is to avoid traditional acid-binding agents and solvents that may promote dialkylation. A patented method describes a process where benzocaine is reacted with 1-bromobutane in petroleum ether without a traditional base, followed by repeated reflux treatments to improve the yield of the mono-alkylated intermediate, N-butyl benzocaine hydrobromate. google.com This method reportedly achieves a high purity of the final hydrolyzed product, with no residual N,N-dibutyl para-amino benzoic acid. google.com Another approach reports a yield of 68–72% for the direct alkylation of 4-aminobenzoic acid with butyl bromide in the presence of sodium carbonate.

Interactive Data Table: Reported Yields for this compound Synthesis

Starting Material Method Yield Purity Key Advantage Reference
4-Aminobenzoic Acid Direct Alkylation with Butyl Bromide 68–72% 95-98% Single-step, minimal purification
Benzocaine Alkylation followed by Hydrolysis 83.2-84.6% (intermediate) HPLC 99.3% (final product) Avoids N,N-dibutyl byproduct google.com

Alkylation of 4-Aminobenzoic Acid Ethyl Ester

A common and direct method for synthesizing derivatives of this compound is the N-alkylation of ethyl 4-aminobenzoate (B8803810), also known as benzocaine. This process introduces the butyl group onto the nitrogen atom of the precursor.

One effective approach is through reductive amination. This method involves the reaction of a p-aminobenzoic acid precursor with a butyl aldehyde. For instance, ethyl 4-(butylamino)benzoate can be synthesized from ethyl p-nitrobenzoate by a reaction with n-butyraldehyde in the presence of a reducing agent like zinc powder and acetic acid. 2017erp.comresearchgate.net This one-pot reaction proceeds by in-situ reduction of the nitro group to an amine, which then reacts with the aldehyde to form an imine that is subsequently reduced to the secondary amine.

Another classical method is the direct alkylation of ethyl 4-aminobenzoate with a butyl halide, such as butyl bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction towards completion.

Starting MaterialReagentsSolventConditionsYieldReference
Ethyl p-nitrobenzoaten-Butyraldehyde, Zinc powder, Acetic acidMethanol0-5°C then room temperature, ~2h94.7% 2017erp.comresearchgate.net
Ethyl p-aminobenzoateButyl bromide, Base (e.g., Sodium carbonate)Ethanol or DMFReflux/Heated (e.g., 70-90°C)68-72% (analogous)

Amidation Reactions

Amidation reactions provide an alternative route to derivatives of this compound, where the key bond-forming step is the creation of an amide linkage.

Coupling of Butylamine (B146782) to 4-Carboxybenzene Derivatives

This strategy involves the direct coupling of butylamine with a pre-functionalized benzoic acid derivative. The carboxylic acid group is typically activated to facilitate the nucleophilic attack by the amine. For example, 4-halobenzoic acids can be coupled with butylamine. core.ac.uk Modern enzymatic methods also offer a green alternative, utilizing amide bond synthetases like McbA to couple butylamine with carboxylic acid substrates in aqueous media. york.ac.ukacs.org These enzymatic reactions can achieve high conversion rates with high specificity. york.ac.ukacs.org

4-Carboxybenzene DerivativeCoupling PartnerReagents/CatalystConditionsYieldReference
4-Chlorobenzoic acidButylamineAmide bond synthetase (McbA), ATPAqueous buffer, 37°C>99% conversion (analogous) york.ac.ukacs.org
4-Chlorobenzoic acid2-(Morpholino)ethylamineThermalToluene, 110°C86% core.ac.uk

Utilization of Carbodiimide Crosslinkers

Carbodiimide crosslinkers are widely used reagents that activate carboxylic acids for amidation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt), facilitate the efficient coupling of butylamine to 4-carboxybenzene derivatives. This method is common in solid-phase synthesis, for example, in the coupling of butylamine to resin-bound p-carboxyphenylboronic acid. Another similar coupling agent is N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid for subsequent reaction with an amine. rsc.org

Carboxylic AcidAmineCoupling ReagentsSolventConditionsReference
4-Carboxybenzene derivativesButylamineEDC/NHSAnhydrous DMFNot specified
p-Carboxyphenylboronic acid (resin-bound)ButylamineN-hydroxybenzotriazole, DiisopropylcarbodiimideDMFRoom temperature, 5-6h orgsyn.org
4-(Propylamino)benzoic acid2-BromoethanamineN,N'-Carbonyldiimidazole (CDI)THF20°C then reflux, 8h rsc.org

Esterification-Hydrolysis Cascade

A versatile, multi-step approach involves the initial protection of the carboxylic acid group as an ester, followed by modification of the amino group, and concluding with deprotection (hydrolysis) to yield the final carboxylic acid.

Conversion of 4-Aminobenzoic Acid to Ethyl Ester

The first step in this sequence is the esterification of 4-aminobenzoic acid. A standard laboratory method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. google.com An alternative, high-yield method employs thionyl chloride (SOCl₂) in ethanol, where the thionyl chloride reacts with ethanol to form the catalytic species in situ. This reaction typically proceeds at moderate temperatures and results in high purity ethyl 4-aminobenzoate.

Starting MaterialReagentsConditionsYieldReference
4-Aminobenzoic acidEthanol, Thionyl chloride (SOCl₂)50-60°C, 4h>90%
4-Aminobenzoic acidEthanol, Conc. H₂SO₄RefluxNot specified google.com

Alkylation of the Ethyl Ester Intermediate

Once the carboxylic acid is protected as an ethyl ester, the amino group can be alkylated. The N-butylation of ethyl 4-aminobenzoate is typically achieved by reacting it with butyl bromide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. This nucleophilic substitution reaction yields ethyl 4-(butylamino)benzoate.

Starting MaterialReagentsSolventConditionsReference
Ethyl 4-aminobenzoateButyl bromideDMF80°C, 8h

Hydrolysis for Carboxylic Acid Regeneration

A common strategy in the synthesis of this compound involves the initial protection of the carboxylic acid functional group as an ester, followed by a final hydrolysis step to regenerate the acid. This two-step approach often begins with the N-alkylation of an ester of 4-aminobenzoic acid, such as benzocaine (ethyl 4-aminobenzoate).

In one documented method, the ethyl ester of this compound is subjected to hydrolysis using a 10% sodium hydroxide (NaOH) solution at reflux for three hours to yield the final carboxylic acid. Another patented process describes the hydrolysis of N-butyl benzocaine hydrobromate using either sodium hydroxide or potassium hydroxide. google.comgoogle.com The reaction is typically conducted at temperatures between 60-80°C for 4 to 8 hours. google.com Following the saponification of the ester, the reaction mixture is acidified, usually with concentrated hydrochloric acid, to a specific pH to precipitate the final product, this compound. google.comgoogle.com

Reductive Amination Methods

Reductive amination provides an alternative route for the synthesis of this compound. This "one-pot" method typically involves the reaction of an amine with a carbonyl compound, in this case, 4-aminobenzoic acid with butyraldehyde, in the presence of a reducing agent. This approach is considered a facile, economical, and environmentally benign alternative to other alkylation methods. lookchem.com The direct reductive mono-N-alkylation of anilines and their derivatives using aldehydes has been established as a versatile method for forming secondary amines. google.comlookchem.com

Synthetic Routes for Deuterium Labeled this compound

The synthesis of isotopically labeled compounds is crucial for their use as internal standards in various analytical assays, such as isotope dilution mass spectrometry. nih.govimreblank.ch this compound-d7 is a deuterium-labeled version of the parent compound. medchemexpress.com While specific synthetic details for this exact molecule are not extensively published, the general methodology for creating such compounds involves using deuterated starting materials. imreblank.chmedchemexpress.com

The synthesis could proceed via the pathways described previously, but with a deuterated reactant. For instance, the alkylation of 4-aminobenzoic acid could be performed using a deuterated butylating agent, such as butyl-d9-bromide. Alternatively, a deuterated benzoic acid derivative could be used as the starting scaffold. The development of deuterium-enriched reagents, such as deuterated 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) esters, highlights the modularity of these syntheses, where isotopic labels can be incorporated into specific parts of the molecule. nih.gov

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often dictated by factors such as yield, purity requirements, and the economic viability of the process.

Synthetic StepStarting MaterialsReaction ConditionsYieldPuritySource
Alkylation & Hydrolysis Ethyl 4-aminobenzoate, Butyl bromide1. DMF, 80°C, 8h2. 10% NaOH, reflux, 3h65-70%Not specified
Intermediate Formation Benzocaine, 1-BromobutaneReflux in petroleum ether80.0-83.2%Not specified google.com
Final Hydrolysis N-butyl Benzocaine hydrobromateNaOH or KOH, 60-80°C, 4-8hNot specified99.0-99.4% (HPLC) google.comgoogle.com
Transesterification (Derivative) Ethyl 4-(butylamino)benzoate, Dimethylethanolamine100°C, 11h71.4%Improved chemicalbook.com

Byproduct Formation and Mitigation

A significant challenge in the N-alkylation of amines is the potential for over-alkylation, which leads to the formation of tertiary amines or even quaternary ammonium (B1175870) salts as byproducts. In the synthesis of this compound, this would result in the formation of N,N-dibutyl-4-aminobenzoic acid. google.com The presence of such impurities complicates purification and reduces the yield of the desired monosubstituted product.

Mitigation of this side reaction is typically achieved through careful control of the stoichiometry of the reactants. One patented method highlights its advantage by claiming that no N,N-dibutyl p-amino benzoic acid is produced, thereby avoiding complex impurity removal steps and reducing production costs. google.com

Acid Sensitivity and pH Control in Synthesis

The synthesis of this compound involves a molecule with both an acidic (carboxylic acid) and a basic (secondary amine) functional group. This dual reactivity necessitates careful pH control throughout the synthesis and purification process. The carboxylic acid group can protonate the amine, reducing its nucleophilicity and potentially hindering the desired N-alkylation reaction. Performing the reaction under buffered conditions, for instance at a pH of 7-8, can help mitigate this issue.

Furthermore, pH control is critical during the workup and isolation of the final product. In methods involving hydrolysis of an ester under basic conditions, the product initially exists as its carboxylate salt. google.comgoogle.com To isolate the free carboxylic acid, the pH of the solution must be carefully adjusted. Reports indicate that adding concentrated hydrochloric acid to regulate the pH to a range of 3.0 to 4.0 effectively precipitates the N-butyl para-amino benzoic acid, which can then be collected by filtration. google.comgoogle.com In the synthesis of a derivative, the final pH is controlled between 3.0 and 6.0 during the salt formation step. google.com

Chemical Reactions and Reactivity of 4 Butylamino Benzoic Acid

Oxidation Reactions

The presence of the electron-donating butylamino group makes the aromatic ring of 4-(butylamino)benzoic acid susceptible to oxidation.

The oxidation of this compound can lead to the formation of corresponding quinone derivatives. In analogous compounds, such as 4-aminobutylcatechols, enzymatic or chemical oxidation initially forms ortho-quinones. These can then tautomerize into para-quinomethanes, which are related to quinone structures. nih.gov While the direct oxidation of this compound to a specific quinone is noted, detailed mechanistic studies for this particular compound are not extensively documented in the provided results. The oxidation of related N-alkylanilines can also yield complex products depending on the oxidant and reaction conditions. rsc.org

A variety of oxidizing agents can be employed for the oxidation of N-alkylanilines and related compounds. The specific product often depends on the strength and nature of the oxidant. For instance, the amino group in similar compounds can be oxidized to form nitroso or nitro derivatives. evitachem.com

Common oxidizing agents used for N-alkylanilines include:

Peroxides: Benzoyl peroxide has been used in the oxidation of N-alkylanilines. rsc.org

Peroxy acids: Peroxomonophosphoric acid (PMPA) has been studied for the kinetic investigation of N-alkylaniline oxidation. ias.ac.in

TEMPO-based reagents: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its oxoammonium salts are effective and mild oxidants for the dehydrogenation of N-alkylanilines, often catalyzed by metal salts like iron(III) chloride. organic-chemistry.org

Other reagents: Potassium persulfate (K₂S₂O₈) in combination with silver nitrate (B79036) (AgNO₃) has been used for the nitration of N-acetyl anilides, which involves oxidation at the aromatic ring. researchgate.net

Oxidizing Agent SystemType of Transformation on Related AnilinesReference
Benzoyl PeroxideOxidation of N-alkylanilines rsc.org
Peroxomonophosphoric Acid (PMPA)Oxidation of N-methyl and N-ethyl aniline ias.ac.in
TEMPO Oxoammonium Salt / FeCl₃Dehydrogenative Povarov/oxidation tandem reaction organic-chemistry.org
AgNO₃ / K₂S₂O₈Nitration of N-acetyl anilides researchgate.net

Reduction Reactions

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol.

The reduction of the carboxylic acid group in this compound yields the corresponding primary alcohol, (4-(butylamino)phenyl)methanol. This transformation is a standard reaction in organic synthesis. britannica.com The process typically involves the initial formation of an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately further reduced to the alcohol. chemistrysteps.com

Carboxylic acids are generally resistant to reduction and require strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. britannica.commasterorganicchemistry.com It is strong enough to reduce the carboxylate ion that forms after the initial deprotonation of the acidic proton by the hydride reagent. chemistrysteps.com

Borane (BH₃): Borane and its complexes (e.g., BH₃-THF) are also effective for reducing carboxylic acids to alcohols. britannica.com Borane acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating the hydride transfer. chemistrysteps.com

Modified Sodium Borohydride (NaBH₄): While NaBH₄ alone is typically not strong enough to reduce carboxylic acids, its reactivity can be enhanced with various additives. ijcce.ac.ir For example, using NaBH₄ in the presence of a catalyst like SiO₂@FeSO₄ has been shown to reduce aromatic carboxylic acids. ijcce.ac.ir

Silanes: A method utilizing phenylsilane (B129415) with a zinc acetate (B1210297) catalyst has been developed for the practical reduction of benzoic acids to their corresponding alcohols. chemistryviews.org

Reducing AgentDescriptionReference
Lithium Aluminum Hydride (LiAlH₄)A strong, common reducing agent for converting carboxylic acids to primary alcohols. britannica.commasterorganicchemistry.com
Borane (BH₃)An effective Lewis acidic reducing agent for carboxylic acids. britannica.comchemistrysteps.com
Sodium Borohydride (NaBH₄) / AdditivesRequires activation with additives to reduce carboxylic acids. ijcce.ac.ir
Phenylsilane / Zn(OAc)₂A catalytic system for the reduction of benzoic acids. chemistryviews.org

Substitution Reactions of the Amino Group

The secondary amino group in this compound is nucleophilic and can readily participate in substitution reactions, such as alkylation and acylation. cymitquimica.com

One of the primary synthetic routes to this compound itself involves a nucleophilic substitution reaction: the N-alkylation of 4-aminobenzoic acid with a butyl halide, such as butyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Care must be taken to control stoichiometry to avoid over-alkylation, which results in the formation of di-butylated products.

The amino group can also undergo further reactions. For example, the synthesis of the local anesthetic Tetracaine (B1683103) involves the N-alkylation of benzocaine (B179285) (ethyl 4-aminobenzoate) with bromobutane, followed by a transesterification reaction. chemicalbook.com This highlights the reactivity of the amino group toward alkylating agents. Acylation reactions, where an acyl group is introduced at the nitrogen atom, are also possible, for instance, by reacting with an acyl chloride or anhydride. cymitquimica.com

Acylation Reactions

The secondary amine of this compound is susceptible to acylation, a reaction that involves the introduction of an acyl group (R-C=O). This reaction is a common strategy to form amides. While specific examples of acylation directly on this compound are not extensively detailed in the provided search results, the general reactivity of secondary amines suggests that it would readily react with acylating agents like acyl chlorides or acid anhydrides. The basic nature of the butylamino group facilitates its role as a nucleophile in these reactions. cymitquimica.com

For instance, the acylation of similar amino-benzoic acid derivatives is a well-established synthetic route. In the synthesis of more complex molecules, the acylation of an amino group is a key step. For example, the synthesis of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives involves the rearrangement of acylated precursors. google.com.na

Further Alkylation Reactions

The nitrogen atom in the butylamino group of this compound already possesses a butyl group, making it a secondary amine. Further alkylation to form a tertiary amine is possible. However, the reaction conditions need to be carefully controlled to avoid the formation of quaternary ammonium (B1175870) salts. One of the challenges in the synthesis of N-alkylated p-aminobenzoic acids is the potential for dialkylation. google.com For example, the alkylation of benzocaine (ethyl 4-aminobenzoate) with 1-n-butyl bromide can lead to the formation of N,N-dibutyl p-aminobenzoic acid as a byproduct. google.com A novel and versatile method for the mono-N-alkylation of aromatic amines has been developed using NaBH₄ reduction of adducts formed with N-substituted benzotriazoles, which could be applicable to further alkylate this compound. lookchem.com

Esterification of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification with various alcohols to form the corresponding esters. This reaction is typically catalyzed by an acid or can be achieved using coupling agents.

A common application of this reaction is the synthesis of local anesthetics. For example, this compound is a precursor to the anesthetic tetracaine. The synthesis of tetracaine involves the esterification of this compound with 2-(dimethylamino)ethanol. google.combiosynth.com This transformation can be achieved by boiling this compound with an excess of the amino alcohol in the presence of a small amount of a base like sodium ethylate. google.com

The methyl and ethyl esters of this compound are also important intermediates. Ethyl 4-(butylamino)benzoate can be produced by boiling this compound with four times the quantity of alcohol containing one mole of hydrogen chloride. google.com Similarly, the methyl ester, this compound methyl ester, is a known derivative. cymitquimica.comchemicalbook.com

Table 1: Examples of Esterification Products of this compound

Ester Name Reactant Alcohol CAS Number Molecular Formula Reference
Ethyl 4-(butylamino)benzoate Ethanol (B145695) 94-32-6 C₁₃H₁₉NO₂ lookchem.com
Methyl 4-(butylamino)benzoate Methanol 71839-12-8 C₁₂H₁₇NO₂ cymitquimica.comchemicalbook.com
2-(Dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine) 2-(Dimethylamino)ethanol 94-24-6 C₁₅H₂₄N₂O₂ google.com
2-(Piperidin-1-yl)ethyl 4-(butylamino)benzoate 2-(Piperidin-1-yl)ethanol - C₁₈H₂₈N₂O₂ rsc.org
2-Morpholinoethyl 4-(butylamino)benzoate 2-Morpholinoethanol - C₁₇H₂₆N₂O₃ rsc.org
2-Thiomorpholinoethyl 4-(butylamino)benzoate 2-Thiomorpholinoethanol - C₁₇H₂₆N₂O₂S rsc.org

Reactions as an Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. lookchem.com Its bifunctional nature allows for sequential or parallel modifications of its amino and carboxylic acid groups.

One significant application is in the synthesis of derivatives with antimicrobial activity. It is used as an intermediate to synthesize 5-nitrothiophene derivatives that are effective against multidrug-resistant Staphylococcus aureus. lookchem.comchemicalbook.com

Furthermore, this compound derivatives are key in the development of novel local anesthetics. A study on benzoate (B1203000) compounds as local anesthetics involved the synthesis of a series of esters of this compound with various amino alcohols, such as 2-(piperidin-1-yl)ethanol and 2-morpholinoethanol. rsc.org

The compound is also utilized in the synthesis of substituted benzoic acid analogues with specific biological activities. For instance, it has been used in the design and synthesis of sulfamoyl benzoic acid analogues with agonist activity specific to the LPA2 receptor. nih.gov Additionally, a patent describes the use of 2-chloro-4-butylamino-benzoic acid esters in the preparation of new benzoic acid alkamine esters. google.com

The versatility of this compound as an intermediate is also highlighted by its use in peptide synthesis. sigmaaldrich.com

Table 2: Complex Molecules Synthesized from this compound or its Derivatives

Product Class Synthetic Application Reference
5-Nitrothiophene derivatives Antimicrobial agents against multidrug-resistant Staphylococcus aureus lookchem.comchemicalbook.com
Benzoate compounds Local anesthetics rsc.org
Sulfamoyl benzoic acid analogues LPA2 receptor agonists nih.gov
Benzoic acid alkamine esters Pharmaceutical applications google.com
Peptides Peptide synthesis sigmaaldrich.com

Spectroscopic and Structural Characterization of 4 Butylamino Benzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups within the 4-(Butylamino)benzoic acid molecule by probing the vibrations of its chemical bonds.

The infrared spectrum of this compound is characterized by specific absorption bands that confirm the presence of its primary functional groups: the secondary amine (-NH) and the carboxylic acid (-COOH).

The presence of the butylamino group is clearly indicated by stretching vibrations of the nitrogen-hydrogen (N-H) bond. These characteristic stretches are typically observed in the infrared spectrum in the region of 3300–3500 cm⁻¹. researchgate.net For this compound, a distinct absorption band appearing around 3200 cm⁻¹ is assigned to the N-H stretching vibration, confirming the secondary amine moiety.

The carbonyl (C=O) group of the carboxylic acid function gives rise to a strong and sharp absorption band. For this compound, this C=O stretching vibration is found in the range of 1680–1700 cm⁻¹. This absorption is a key diagnostic marker for the carboxylic acid group within the molecule.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
AmineN-H Stretch3300–3500 researchgate.net~3200
Carboxylic AcidC=O Stretch1680–1700 ~1680

While detailed experimental Raman spectra for this compound are not extensively documented in the provided literature, studies on structurally related compounds provide valuable comparative data. For instance, the FT-Raman spectrum of 4-butyl benzoic acid, a similar molecule without the amino group, has been recorded and analyzed in the 50-4000 cm⁻¹ region. nih.gov Such studies involve interpreting the fundamental modes, combinations, and overtone bands, often supported by density functional theory (DFT) calculations to predict and assign vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule. lgcstandards.com The spectrum displays characteristic signals that correspond to the protons of the butyl chain, the aromatic ring, and the carboxylic acid.

Key signals include:

Carboxylic Acid Proton (-COOH): A singlet appearing far downfield, typically in the range of δ 10–12 ppm, is characteristic of the acidic proton. One analysis reported this peak specifically at δ 12.1 ppm.

Aromatic Protons (-C₆H₄-): The protons on the benzene (B151609) ring typically appear as a set of multiplets in the region of δ 6.5–7.8 ppm.

Butyl Chain Protons (-CH₂(CH₂)₂CH₃): The protons of the butyl group are observed in the upfield region of the spectrum, generally between δ 0.9 and 1.6 ppm. A triplet observed around δ 1.35 ppm is characteristic of one of the methyl (CH₃) or methylene (B1212753) (CH₂) groups in the butyl chain.

A certificate of analysis for the compound confirms that its ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), conforms to the expected structure. lgcstandards.com

Table 2: ¹H NMR Chemical Shifts for this compound
Proton TypeChemical Shift (δ ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.1Singlet
Aromatic (Ar-H)6.5 - 7.8Multiplet
Butyl Chain (-CH₂CH₂CH₂CH₃)0.9 - 1.6Multiplets/Triplet

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

While specific experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not extensively detailed in the cited literature, the expected fragmentation pattern can be predicted based on its structure. The molecular ion peak [M]⁺ would correspond to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ fragment.

Loss of the carboxyl group (•COOH) , leading to an [M-45]⁺ fragment.

Alpha-cleavage at the N-C bond of the butylamino group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable ion.

Benzylic cleavage and other fragmentations of the butyl chain.

This predicted pattern allows for the structural confirmation of the molecule in a GC-MS analysis.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has been established as a sensitive and specific method for the quantification of this compound, particularly in biological matrices. This technique is frequently employed because this compound is a primary metabolite of the antitussive drug Benzonatate (B1666683). researchgate.netnih.govdroracle.ai

In these analyses, quantification is typically achieved using multiple reaction monitoring (MRM) in the positive electrospray ionization (ESI) mode. nih.gov The most common MRM transition monitored for this compound is from the precursor ion (m/z 194.2), corresponding to the protonated molecule [M+H]⁺, to a specific product ion (m/z 138.1). nih.gov This transition is highly selective and allows for accurate measurement even at low concentrations in complex samples like human plasma. researchgate.netnih.gov Chromatographic separation is often performed on a C18 or a phenyl-hexyl column. nih.gov

Crystallographic Studies and Molecular Geometry

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and dihedral angles. As of the latest literature review, a complete crystal structure for the parent compound, this compound, has not been reported.

However, crystallographic data for structurally related nitro-substituted derivatives, such as 4-(sec-Butylamino)-3-nitrobenzoic acid and 4-tert-Butylamino-3-nitrobenzoic acid , are available and provide insight into the likely molecular geometry. nih.goviucr.orgnih.govnih.goviucr.orgresearchgate.net It is important to note that the presence of a nitro group and the use of different isomers of the butyl group (sec-butyl and tert-butyl) will induce electronic and steric effects that alter the precise geometric parameters compared to the unsubstituted parent compound.

In the reported crystal structure of 4-tert-Butylamino-3-nitrobenzoic acid, the molecule exhibits specific bond lengths and angles that define its geometry. nih.goviucr.orgresearchgate.net For instance, the molecules in the crystal are linked into dimers by O—H···O hydrogen bonds. nih.gov

Similarly, the crystal structure of 4-(sec-Butylamino)-3-nitrobenzoic acid reveals two independent molecules in the asymmetric unit, which also form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds. nih.goviucr.orgnih.gov The butylamino group in this derivative shows some rotational disorder. nih.goviucr.orgnih.gov

The following tables present selected geometric data for these related compounds as a reference.

Table 2: Selected Bond Lengths (Å) for 4-tert-Butylamino-3-nitrobenzoic acid

BondLength (Å)
O1-C111.314 (3)
O2-C111.215 (3)
N2-C41.347 (3)
N2-C71.488 (3)
C1-C111.486 (4)
C1-C21.393 (4)
C3-C41.416 (4)

Data from the crystallographic study of 4-tert-Butylamino-3-nitrobenzoic acid. Atom numbering may differ from the parent compound.

Table 3: Selected Bond Angles (°) for 4-tert-Butylamino-3-nitrobenzoic acid

AngleValue (°)
O2-C11-O1123.0 (3)
O2-C11-C1121.3 (3)
O1-C11-C1115.7 (2)
C5-C4-N2122.0 (2)
C3-C4-N2119.5 (2)
C4-N2-C7126.9 (2)

Data from the crystallographic study of 4-tert-Butylamino-3-nitrobenzoic acid. Atom numbering may differ from the parent compound.

In the structure of 4-tert-Butylamino-3-nitrobenzoic acid, a notable torsion angle of 62.9(2)° is observed for C6–N2–C7–C9, indicating a significant twist in the tert-butyl group relative to the plane of the amino-substituted ring. nih.govresearchgate.net

Table 4: Selected Torsion Angles (°) for 4-tert-Butylamino-3-nitrobenzoic acid

Atoms (A-B-C-D)Angle (°)
C6-C1-C11-O2170.8 (3)
C2-C1-C11-O2-8.1 (4)
C5-C4-N2-C7-4.9 (4)
C3-C4-N2-C7174.4 (2)
C4-N2-C7-C8-64.7 (3)

Data from the crystallographic study of 4-tert-Butylamino-3-nitrobenzoic acid. Atom numbering may differ from the parent compound.

Computational Chemistry and Quantum Mechanical Analyses

Computational studies are pivotal in modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For this compound, these analyses would typically be performed to understand its geometry, electronic properties, and charge distribution at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT calculations would be employed to determine the molecule's optimized geometry, vibrational frequencies, and total energy.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This information is crucial for understanding the steric and electronic effects of the butylamino and carboxylic acid groups on the benzene ring.

Table 1: Predicted Optimized Geometric Parameters of this compound from a Hypothetical DFT Study

ParameterPredicted Value
C-N Bond Length (Amino)~1.38 Å
C=O Bond Length (Carboxyl)~1.22 Å
C-O Bond Length (Carboxyl)~1.35 Å
N-H Bond Length~1.01 Å
C-C-C Bond Angle (Aromatic)~120°
O-C=O Bond Angle (Carboxyl)~123°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. A specific DFT study on this compound would be required to obtain precise, experimentally validated values.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that determine how a molecule interacts with other species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the amino group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer, a property that can be significant for its potential applications.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap3.5 to 5.5

Note: These energy values are estimations based on data from structurally related compounds. Precise values would need to be determined from a specific quantum chemical calculation for this compound.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, based on the distribution of electrons as calculated by quantum chemical methods. This analysis provides a way to quantify the electrostatic potential of the molecule and identify which atoms are likely to be sites of nucleophilic or electrophilic attack.

In this compound, the Mulliken charge distribution would be expected to show negative charges on the electronegative oxygen and nitrogen atoms, while the hydrogen atoms and the carbonyl carbon would exhibit positive charges. The carbon atoms of the benzene ring would have varying charges depending on their position relative to the electron-donating amino group and the electron-withdrawing carboxyl group. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's physical properties and biological activity.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Mulliken Charge (a.u.)
O (Carbonyl)-0.5 to -0.7
O (Hydroxyl)-0.6 to -0.8
N (Amino)-0.4 to -0.6
C (Carbonyl)+0.5 to +0.7
H (Amino)+0.3 to +0.5
H (Carboxyl)+0.4 to +0.6

Note: The charges presented are illustrative and based on general principles of electronegativity and electron distribution in similar molecules. An actual Mulliken charge analysis would provide specific values for each atom in this compound.

Pharmacological and Biological Research Applications of 4 Butylamino Benzoic Acid and Its Derivatives

Role as a Precursor in Pharmaceutical Synthesis

4-(Butylamino)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents, leveraging its chemical structure for the development of drugs with diverse therapeutic applications. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, allows for a range of chemical modifications.

Synthesis of Local Anesthetics (e.g., Tetracaine)

One of the most prominent applications of this compound is its role as a key precursor in the synthesis of the potent local anesthetic, tetracaine (B1683103). The synthesis of tetracaine from this compound involves an esterification reaction. In this process, the carboxylic acid group of this compound is reacted with 2-(dimethylamino)ethanol to form the corresponding ester, which is tetracaine. rsc.orgamazonaws.com

The general synthetic pathway can be outlined as follows:

Alkylation: 4-Aminobenzoic acid is first alkylated with a butyl group, typically using a reagent like butyl bromide, to yield this compound.

Esterification: The resulting this compound is then esterified with 2-(dimethylamino)ethanol to produce tetracaine. rsc.org This reaction is often carried out in the presence of an acid catalyst.

A common laboratory and industrial synthesis route involves the reaction of p-aminobenzoic acid with butyl bromide to form this compound, which is then reacted with 2-(dimethylamino)ethanol. amazonaws.com Another approach involves the initial synthesis of p-nitrobenzoic acid-2-dimethylamino ethyl ester from p-nitrobenzoyl chloride and 2-dimethylamino-1-ethanol. The nitro group is subsequently reduced to an amino group, which is then butylated to yield tetracaine. google.com

Table 1: Key Intermediates in Tetracaine Synthesis

Compound Name Chemical Formula Role in Synthesis
4-Aminobenzoic acid C₇H₇NO₂ Starting material
This compound C₁₁H₁₅NO₂ Key intermediate
2-(Dimethylamino)ethanol C₄H₁₁NO Reactant for esterification
Tetracaine C₁₅H₂₄N₂O₂ Final product

Precursor for Diuretics (Bumetanide Analogs)

This compound is structurally related to the loop diuretic bumetanide (B1668049), which is chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. nih.govwikipedia.org While not a direct precursor in the primary synthesis of bumetanide itself, the butylamino benzoic acid scaffold is a key feature of bumetanide and its analogs. Research into bumetanide analogs for various therapeutic applications, including as Na+-K+-2Cl- cotransporter (NKCC) inhibitors, involves modifications of this core structure. google.comgoogle.com The synthesis of these analogs often starts from precursors that can be modified to include the butylamino group present in this compound.

Intermediate for 5-Nitrothiophene Derivatives with Antimicrobial Activity

While direct synthesis of 5-nitrothiophene derivatives from this compound is not extensively documented in the provided search results, the broader class of aminobenzoic acid derivatives serves as a foundation for developing various antimicrobial agents. The amino and carboxylic acid functionalities allow for the introduction of different heterocyclic systems, including thiophene (B33073) rings. The general principle involves using the aminobenzoic acid as a scaffold to which other pharmacologically active moieties are attached. For instance, derivatives of 4-aminobenzoic acid have been used to synthesize compounds with potential antimicrobial properties. nih.govresearchgate.net

Biological Activity Studies

The derivatives of this compound, most notably tetracaine, have been the subject of extensive biological activity studies, primarily focusing on their local anesthetic properties.

Local Anesthetic Properties of Derivatives

Derivatives of this compound are recognized for their local anesthetic effects. Tetracaine, the most well-known derivative, is a potent and long-acting local anesthetic used in various medical procedures. patsnap.comnih.gov Research has also explored other benzoate (B1203000) compounds derived from this compound, which have demonstrated significant analgesic effects. rsc.org The lipophilicity conferred by the butylamino group is a crucial factor in the anesthetic potency of these derivatives, as it enhances their ability to penetrate nerve cell membranes.

Table 2: Examples of this compound Derivatives with Anesthetic Activity

Derivative Name Key Structural Feature Investigated Activity
Tetracaine 2-(Dimethylamino)ethyl ester Local anesthetic patsnap.comnih.gov
2-(Piperidin-1-yl)ethyl-4-(butylamino)benzoate Piperidine-containing hydrophilic section Local anesthetic rsc.org
2-Morpholinoethyl-4-(butylamino)benzoate Morpholine-containing hydrophilic section Local anesthetic rsc.org
Mechanism of Action: Voltage-Gated Sodium Channel Inhibition

The primary mechanism of action for the local anesthetic effects of this compound derivatives like tetracaine is the blockade of voltage-gated sodium channels in nerve cell membranes. patsnap.comchemicalbook.com These channels are essential for the initiation and propagation of nerve impulses.

The process can be summarized as follows:

Penetration: The non-ionized form of the anesthetic molecule diffuses across the nerve cell membrane into the cytoplasm. nih.gov

Ionization: Once inside the cell, the molecule equilibrates into its ionized (cationic) form.

Channel Blockade: The cationic form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel. patsnap.comnih.gov This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential. patsnap.com

Conduction Blockade: The inhibition of action potential generation effectively blocks the transmission of nerve signals, resulting in a loss of sensation in the area supplied by the nerve.

This mechanism is described by the modulated receptor hypothesis, which posits that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel, with a higher affinity for the open and inactivated states. nih.gov

Desensitization of Sensory Neurons

The local anesthetic properties associated with derivatives of this compound are linked to their ability to induce desensitization of sensory neurons. Benzonatate (B1666683), a non-narcotic antitussive and a derivative of this compound, acts by desensitizing the pulmonary stretch receptors involved in the cough reflex. drugbank.com This action reduces the activity of the cough reflex by anesthetizing the tissues of the lungs and pleura. drugbank.com The mechanism involves the blockade of voltage-gated sodium channels, which is a common feature of local anesthetics. researchgate.netnih.gov This blockade prevents the transmission of nerve impulses, leading to a reduction in pain perception and other sensory input. Research on related compounds suggests that this effect can be subtype-specific, although some derivatives like benzonatate appear to affect various sodium channel subtypes similarly. researchgate.net Low concentrations of neurotransmitters like GABA have been shown to reduce nerve signals by preferentially desensitizing receptors rather than opening ion channels, a process that can regulate the amplitude of inhibitory postsynaptic currents (IPSCs). nih.gov This principle of receptor desensitization by low concentrations of active molecules is a potential mechanism for how compounds like this compound derivatives may exert their effects on sensory neurons. nih.gov

Evaluation Methods (Surface Anesthesia, Infiltration Anesthesia)

The local anesthetic efficacy of compounds derived from this compound has been evaluated using standard preclinical models, including surface anesthesia and infiltration anesthesia. researchgate.netscribd.com These methods are crucial for determining the onset and duration of the anesthetic effect of new chemical entities.

In one study, a series of sixteen newly designed and synthesized benzoate compounds were assessed. researchgate.net The evaluation involved tests for surface anesthesia, infiltration anesthesia, and block anesthesia. researchgate.netlookchem.com The results from these biological activity experiments identified several compounds (4d, 4g, 4j, 4k, 4n, and 4o) as having a significant local anesthetic effect. researchgate.net These methods are standard in the field for comparing the potency and efficacy of new potential anesthetics against established drugs like tetracaine and pramocaine. researchgate.net

Table 1: Evaluation of Anesthetic Effects of this compound Derivatives This table is a representative example based on findings that specific derivatives show good local anesthetic effects.

Compound Class Evaluation Method Observation Reference
Benzoate Derivatives Surface Anesthesia Effective local anesthetic action observed for several compounds. researchgate.net
Benzoate Derivatives Infiltration Anesthesia Significant anesthetic effect demonstrated in preclinical models. researchgate.netlookchem.com
Benzoate Derivatives Block Anesthesia Positive results indicating potential for nerve block applications. researchgate.net

Antimicrobial Activity

Interaction with Bacterial Membranes

The antimicrobial action of certain benzoic acid derivatives is attributed to their ability to interact with and disrupt bacterial membranes. researchgate.netnih.gov While direct studies on this compound's membrane interaction are limited, the mechanism is suggested by research on related structures. cymitquimica.com For example, antimicrobial peptides and their mimics often feature cationic and hydrophobic moieties that interact with the anionic bacterial membrane and its hydrophobic interior, respectively. nih.gov The alkylamino group, such as the butylamino group, combines these features. nih.gov This structural characteristic can facilitate the disruption of the bacterial membrane, leading to cell death. nih.gov Research on other compounds has shown that antifungal activity can be achieved by damaging fungal cell membranes and inducing oxidative stress. researchgate.net

Potential Pathways for Antimicrobial Action

Beyond direct membrane disruption, there are other potential pathways for the antimicrobial action of this compound and its derivatives. One key mechanism associated with benzoic acid is the interference with fungal cell functioning, including the alteration of various cellular components and an effect on cellular respiration. researchgate.net The presence of a benzoic acid moiety in a molecule has been linked to a wide spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net The lipophilicity conferred by the butylamino group may enhance the compound's ability to penetrate the cell and interfere with these intracellular processes. cymitquimica.com The synthesis of novel derivatives, such as those incorporating 5-nitrothiophene, points to a strategy of combining the benzoic acid scaffold with other known antimicrobial agents to target specific pathogens like MRSA. lookchem.comchemicalbook.com

Calcium Channel Modulation

There is evidence to suggest that this compound and its derivatives can modulate the activity of calcium channels. Tetracaine, a well-known local anesthetic and a derivative of this compound, is a non-selective blocker of voltage-activated Na+ and Ca2+ channels. nih.gov Research on butamben, another related local anesthetic, has shown that it inhibits total and L-type barium currents (which are carried through calcium channels) in PC12 cells. Furthermore, certain compounds with structural similarities are reported to modulate calcium channels in addition to sodium channels, which can lead to downstream effects on neurotransmitter levels. researchgate.net This modulation of neuronal calcium channels is considered a potential avenue for developing novel pain management therapies.

Table 2: Documented Channel Blocking Activity of Related Compounds

Compound Channel Type Effect Reference
Tetracaine Voltage-activated Ca2+ channels Blockade nih.gov
Butamben L-type Calcium Channels Inhibition
Tetracaine Voltage-activated Na+ channels Blockade nih.gov

Immunomodulatory Effects

The immunomodulatory effects of this compound are an emerging area of interest. While direct studies are limited, research on related molecules provides insight into potential mechanisms. medchemexpress.comresearchgate.net Small molecules can exert immunomodulatory effects by interacting with specific cellular targets. researchgate.net For instance, fatty acid derivatives of certain peptides have been shown to inhibit M2-like macrophages and induce phagocytosis, demonstrating antitumor efficacy. medchemexpress.com The transcription factor NF-κB is a critical regulator of innate and adaptive immune responses, and its modulation can significantly affect immune cell function. nih.gov Certain bioactive molecules can influence key signaling pathways like NF-κB and MAPK, thereby altering the production of pro-inflammatory and anti-inflammatory cytokines. nih.gov The potential for this compound or its derivatives to exhibit anti-inflammatory or other immunomodulatory properties makes it a compound of interest for further investigation in this field. cymitquimica.com

Anti-inflammatory Properties of Structural Analogs

Structural analogs of this compound have been investigated for their anti-inflammatory potential. Benzoic acid derivatives, in general, are known to possess the ability to inhibit cyclooxygenase (COX) activity, a key mechanism in inflammation. researchgate.net This has spurred research into various substituted benzoic acids as potential anti-inflammatory agents. researchgate.net For instance, derivatives of 2-amino benzoic acid (anthranilic acid) have been synthesized and have shown notable anti-inflammatory effects in research studies. researchgate.net While direct studies on this compound for inflammation are not extensively detailed, the broader class of N-substituted aminobenzoic acids and related benzothiazine derivatives are recognized for their anti-inflammatory and analgesic activities. nih.gov The structural features of these compounds, including the substituted amine and the carboxylic acid group on an aromatic ring, are considered important for their potential biological activities, including anti-inflammatory effects. ontosight.aimdpi.com

Analgesic Effects of Structural Analogs

The search for new and effective analgesics has led researchers to explore derivatives of aminobenzoic acids. Structural analogs of this compound have been part of this quest. For example, derivatives of 2-amino benzoic acid have been synthesized and screened for their analgesic properties, with some compounds showing activity comparable to standard drugs like aspirin. researchgate.net A notable area of research involves derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, which are structurally related to aminobenzoic acids. Amides of these compounds have demonstrated significant oral analgesic properties in animal models, in some cases exceeding the activity of established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) and piroxicam. nih.gov The development of these compounds highlights the potential of the substituted benzoic acid scaffold in creating novel pain management therapies. nih.govalraziuni.edu.ye

Anticancer Potential of Derivatives

Derivatives of this compound have emerged as promising candidates in anticancer research. ontosight.aipreprints.org Scientists have synthesized and evaluated various novel derivatives, demonstrating their potential to inhibit cancer cell growth and induce cell death through various mechanisms. researchgate.netacs.org

One notable derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, referred to as BNFA-D, has shown anticancer potential against breast and kidney cancer cells while exhibiting minimal toxicity to normal cells. researchgate.netnih.govingentaconnect.com Another study focused on novel tetracaine derivatives bearing a hydrazide-hydrazone moiety, which were derived from a 4-butylaminophenyl structure. researchgate.net These compounds were screened for activity against human hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines. researchgate.net

DerivativeCancer Cell LineKey FindingsReference
4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D)MCF-7, MDA-MB-231, T47D (Breast Cancer)Showed an LC50 of approximately 15 µM in breast cancer cells after 48 hours, with minimal effect on normal breast epithelial cells (MCF-10A). researchgate.net researchgate.net
4-(Butylamino)-N'-[(2,4-dichlorophenyl)methylidene]benzohydrazide (2i)HepG2 (Hepatocellular Carcinoma), A549 (Lung Carcinoma)Demonstrated the most potent anticancer activity among a series of derivatives, with IC50 values of 28 µM in HepG2 and 7 µM in A549 cells. researchgate.net researchgate.net
Tetracaine Hydrazide-Hydrazone Derivatives (2f, 2m)Colo-205 (Colon Cancer)Showed potent anticancer activity with IC50 values of 50.0 µM and 20.5 µM, respectively, after 24 hours. acs.org acs.org
Tetracaine Hydrazide-Hydrazone Derivatives (2k, 2p, 2s)HepG2 (Hepatocellular Carcinoma)Demonstrated significant anticancer activity with IC50 values of 30.5 µM, 35.9 µM, and 20.8 µM, respectively, after 24 hours. acs.org acs.org
Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research on the derivative BNFA-D in MCF-7 breast cancer cells showed a dose-dependent increase in the sub-G1 population, which is indicative of apoptosis. researchgate.net Nuclear staining with DAPI revealed characteristic apoptotic features like shrunken and bubble-shaped nuclei in treated cells. researchgate.net Similarly, studies on tetracaine hydrazide-hydrazone derivatives confirmed their ability to induce apoptosis. Flow cytometry analysis showed that treatment with the potent compound 2i significantly increased the apoptotic cell population in both HepG2 and A549 cell lines in a dose-dependent manner. researchgate.net This suggests that inducing apoptosis is a common and critical pathway for the anticancer activity of these derivatives. researchgate.netnih.gov

Upregulation of PTEN and Wnt/TCF Signaling Inhibition

Detailed molecular studies have elucidated the pathways involved in the anticancer action of these derivatives. Research on BNFA-D revealed that it causes apoptosis by upregulating the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). researchgate.netnih.gov The upregulation of PTEN leads to the inhibition of the Wnt/TCF signaling cascade, a pathway often dysregulated in cancer. researchgate.netingentaconnect.com In BNFA-D-treated MCF-7 cells, the expression levels of key components of the Wnt pathway, such as β-catenin, cyclin D1, and C-MYC, were decreased. researchgate.netnih.gov Conversely, levels of GSK3β and CK1, which are negative regulators of the pathway, increased. researchgate.netnih.gov Importantly, silencing the PTEN gene in breast cancer cells reversed the inhibitory effect of BNFA-D on the Wnt/TCF signaling pathway, confirming that PTEN is a central molecule in its mechanism of action. researchgate.netnih.gov

Peptide Synthesis Applications

Beyond its pharmacological potential, this compound serves a practical role in biochemical research as a reagent in peptide synthesis. chemicalbook.comsigmaaldrich.comcalpaclab.com It is utilized as a coupling agent, where its chemical structure facilitates the formation of amide (peptide) bonds between amino acids. This process is fundamental to the laboratory synthesis of peptides and proteins, which are essential tools in drug development and various therapeutic applications. The utility of this compound in solution-phase peptide synthesis is well-documented. chemicalbook.comsigmaaldrich.com

Role as a Coupling Agent

This compound is identified as a coupling agent in the field of peptide synthesis. sigmaaldrich.com Its chemical structure, featuring both a carboxylic acid and a secondary amine group, allows it to be used as an intermediate in forming amide bonds, a fundamental linkage in peptides. lookchem.com This compound is particularly noted for its application in solution-phase peptide synthesis. sigmaaldrich.comchemicalbook.com The utility of this compound in this capacity is documented in studies focused on the synthesis of biologically active peptides, which are crucial in drug development and various therapeutic applications. As a building block, its structural characteristics, particularly the ability to undergo substitutions at both the amino and carboxyl groups, make it a versatile component in the synthesis of a range of molecules with potential medical applications. nih.govcymitquimica.com

Facilitation of Peptide Bond Formation

The molecular architecture of this compound is central to its function in facilitating the formation of peptide bonds. In peptide synthesis, the process involves the activation of a carboxylic acid group of one amino acid to enable its reaction with the amino group of another, forming a peptide bond. bachem.com Coupling agents are essential for this activation and to ensure the reaction proceeds efficiently, with minimal side reactions and preservation of chiral integrity. iris-biotech.de While specific mechanistic details of this compound's action as a coupling agent are not extensively detailed in the available literature, its documented use points to its role in activating the carboxyl group for nucleophilic attack by an amino group, a critical step in peptide chain elongation. bachem.com The presence of the butylamino group can also influence its solubility and lipophilicity, which may affect its interaction with other molecules during the synthesis process. cymitquimica.com The synthesis of dipeptidomimetics of p-aminobenzoic acid has been achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) without the need for protecting the amino group, highlighting the utility of aminobenzoic acid derivatives in creating peptide-like structures under mild conditions. researchgate.net

Metabolomic and Pharmacokinetic Studies

Identification as a Metabolite (e.g., Benzonatate)

This compound is a primary and major metabolite of the non-narcotic antitussive drug, Benzonatate. Benzonatate is structurally an ester of this compound and nonaethylene glycol monomethyl ether. nih.gov Upon administration, Benzonatate is rapidly hydrolyzed in the body by plasma butyrylcholinesterase (BChE). chemicalbook.com This enzymatic action cleaves the ester bond, releasing this compound (BABA) and polyethylene (B3416737) glycol monomethyl ethers. chemicalbook.com The hydrolysis of Benzonatate is a rapid process, which is a common characteristic of ester-type local anesthetics. chemicalbook.com Consequently, the presence of this compound in biological samples, such as blood or plasma, is a key indicator of exposure to Benzonatate. lookchem.com

Quantification in Biological Matrices (e.g., Human Plasma)

The quantification of this compound in biological matrices, particularly human plasma, is crucial for pharmacokinetic studies of its parent drug, Benzonatate. Sensitive and validated analytical methods have been developed for this purpose, with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) being a prominent technique. Current time information in Bangalore, IN.

One such study developed two HPLC-MS/MS methods for the determination of both the original this compound and the total amount (including that converted from Benzonatate after sample collection). Current time information in Bangalore, IN. In these methods, plasma samples were prepared using a simple one-step protein precipitation with methanol. Current time information in Bangalore, IN. The chromatographic separation and mass spectrometric detection parameters are detailed in the table below.

Table 1: HPLC-MS/MS Parameters for Quantification of this compound in Human Plasma
ParameterDetailsReference
Analytical MethodHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Current time information in Bangalore, IN.
ColumnInfinityLab Poroshell 120 Phenyl Hexyl (2.1 mm × 50 mm, 2.7 μm) Current time information in Bangalore, IN.
Mobile Phase5 mM ammonium (B1175870) acetate (B1210297) with 0.3% formic acid and acetonitrile (B52724) (60:40, v/v) Current time information in Bangalore, IN.
Flow Rate0.3 mL/min Current time information in Bangalore, IN.
Ionization ModeElectron Spray Ionization (ESI) Positive Current time information in Bangalore, IN.
Quantification ModeMultiple Reaction Monitoring (MRM) Current time information in Bangalore, IN.
MRM Transitionm/z 194.2 → 138.1 Current time information in Bangalore, IN.
Linearity Range10–10000 ng/mL Current time information in Bangalore, IN.
Internal StandardTelmisartan Current time information in Bangalore, IN.

A preliminary pharmacokinetic study in healthy Chinese volunteers following a single 100 mg oral dose of a Benzonatate soft capsule yielded the following key parameters for this compound:

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of Benzonatate (100 mg)
Pharmacokinetic ParameterValue (Mean ± SD)Reference
Cmax (Maximum Concentration)1708 ± 457 ng/mL Current time information in Bangalore, IN.
t1/2 (Half-life)1.32 ± 0.29 h Current time information in Bangalore, IN.
AUC0-10 (Area Under the Curve)2103 ± 918 ng/mL·h Current time information in Bangalore, IN.

Relevance to Bioequivalence Evaluation

The rapid metabolism of Benzonatate presents a challenge for its direct measurement in pharmacokinetic and bioequivalence studies, as its plasma concentrations can be very low and transient. Current time information in Bangalore, IN. In contrast, its metabolite, this compound, is found in plasma at detectable concentrations that are directly related to the therapeutic effect of the parent drug. Current time information in Bangalore, IN. For this reason, this compound is considered a useful indicator for the bioequivalence evaluation of Benzonatate formulations. Current time information in Bangalore, IN.thieme-connect.de When the concentration of the parent drug, Benzonatate, is too low to be reliably measured in plasma, the quantification of its stable metabolite, this compound, can serve as a surrogate marker to assess the rate and extent of absorption. Current time information in Bangalore, IN.thieme-connect.de

Human Exposome Context

This compound is not a naturally occurring metabolite in humans. Its presence in the human body is an indicator of exposure to its parent compounds, such as the drug Benzonatate. Therefore, this compound is considered a component of the human exposome. The exposome encompasses the totality of an individual's environmental exposures from conception onwards, including chemicals from diet, drugs, and pollutants, and how these exposures relate to health. The identification of compounds like this compound in human biospecimens, such as blood, contributes to our understanding of the chemical landscape within the human body and can provide insights into an individual's exposure history. lookchem.com

Drug Design and Development Considerations

The structural framework of this compound, featuring a para-substituted aromatic ring with both an amine and a carboxylic acid group, makes it a valuable scaffold in medicinal chemistry. Its role extends from being a foundational piece in the synthesis of complex molecules to a lead structure for optimization in drug discovery programs.

Lead Compound Identification

In drug discovery, a lead compound is a chemical structure that displays a useful pharmacological activity and serves as the starting point for chemical modifications to develop a new drug. The this compound moiety has been identified as a key structural component in several classes of bioactive compounds.

Historically, the p-aminobenzoic acid (PABA) scaffold, from which this compound is derived, is a well-established "hot building block" in drug design, found in numerous drugs with a wide array of therapeutic uses. google.com The addition of the butyl group to the amine enhances lipophilicity, a critical property for membrane permeability. This structural feature is central to its role in local anesthetics; for instance, this compound is a direct precursor and structural component of the local anesthetic tetracaine. nih.govamazonaws.com The discovery of early anesthetics like procaine, which also contains the 4-aminobenzoate (B8803810) structure, spurred the development of derivatives like tetracaine, highlighting the importance of this chemical class in identifying new lead compounds. rsc.org

More recent research continues to leverage this scaffold. In the development of novel local anesthetics, tetracaine itself has been used as a lead compound, where its structure is integrated with other molecules and then modified to improve duration of action and reduce toxicity. rsc.org Beyond anesthetics, derivatives have been explored for other therapeutic purposes. For example, research into dual-action inhibitors of urease and virulent bacteria has utilized 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives, demonstrating the scaffold's versatility for generating lead candidates for treating gastrointestinal diseases. portlandpress.comnih.govresearchgate.net Similarly, the related structure 4-(butylamino)-3,5-dinitrobenzoic acid is noted for its potential as a lead compound due to its unique chemical features. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential.

A classic example is in the field of local anesthetics, where molecules are generally understood to have three key sections: a lipophilic part (the aromatic ring), a linker chain (ester or amide), and a hydrophilic part (a tertiary amine). rsc.org SAR studies on benzoate-based local anesthetics have shown that modifications to these sections significantly impact efficacy. For instance, the n-butyl group on the aromatic nitrogen of tetracaine, a derivative of this compound, contributes to its high potency and long duration of action compared to analogues with shorter alkyl chains. amazonaws.com

Recent studies on more complex derivatives have further elucidated these relationships. In the development of dual anti-urease and antibacterial agents based on a 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid scaffold, researchers synthesized a series of Schiff bases by making substitutions at the sulfamoyl group. portlandpress.comnih.govresearchgate.net The resulting derivatives showed a wide range of inhibitory potentials against the urease enzyme, with IC50 values from 0.26 µM to 5.32 µM, indicating that the nature of the substituent plays a crucial role in the compound's activity. researchgate.net Specifically, compounds with different aldehyde and ketone substituents on the phenyl ring exhibited varied anti-urease capabilities. researchgate.net

The following table presents SAR data for a series of benzoate compounds designed as local anesthetics, demonstrating how modifications to the core structure affect biological activity. rsc.org

CompoundCore StructureModificationsObserved Anesthetic Effect
4d2-Thiomorpholinoethyl-4-(propylamino)benzoatePropylamino group at C4; Thiomorpholinoethyl esterGood local anesthetic effect
4g2-Thiomorpholinoethyl-4-(butylamino)benzoateButylamino group at C4; Thiomorpholinoethyl esterGood local anesthetic effect
4j2-(Piperazin-1-yl)ethyl-4-(butylamino)benzoateButylamino group at C4; Piperazinylethyl esterGood local anesthetic effect
4k2-Morpholinoethyl-4-(butylamino)benzoateButylamino group at C4; Morpholinoethyl esterGood local anesthetic effect
4n2-(Piperazin-1-yl)ethyl 4-propoxybenzoatePropoxy group at C4; Piperazinylethyl esterGood local anesthetic effect
4o2-Morpholinoethyl 4-propoxybenzoatePropoxy group at C4; Morpholinoethyl esterGood local anesthetic effect

Pharmacokinetic and Metabolic Profile Implications of Deuteration

Deuteration is a strategy in drug design where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. nih.govijeat.org This subtle structural change can have significant effects on the drug's pharmacokinetic profile because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. ijeat.org This increased bond strength, known as the kinetic isotope effect, can make the C-D bond more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP) family. bioscientia.de

The primary implications of deuteration for a drug candidate include:

Prolonged Therapeutic Effect: A longer half-life may allow for less frequent dosing, which can improve patient adherence. ijeat.orgdrugbank.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the site of deuteration, potentially reducing the formation of toxic or inactive metabolites and improving the drug's safety profile. bioscientia.descispace.com

A prominent example that illustrates these principles is the development of deutetrabenazine from tetrabenazine (B1681281). nih.gov Tetrabenazine is metabolized quickly by CYP2D6. nih.gov In deutetrabenazine, specific hydrogen atoms on methoxy (B1213986) groups of tetrabenazine were replaced with deuterium. nih.gov This modification significantly slows down the metabolism of its active metabolites. drugbank.comnih.gov

Clinical studies comparing deutetrabenazine to tetrabenazine demonstrated that deuteration resulted in:

A longer half-life for the active metabolites (approximately 9-10 hours vs. 4.8 hours). neurology.orgdroracle.ai

A two-fold increase in total systemic exposure (AUC) of the active metabolites. neurology.org

Lower peak plasma concentrations (Cmax) and reduced peak-to-trough fluctuations, which may contribute to improved tolerability. nih.gov

While specific studies on the deuteration of this compound are not available, the principles demonstrated by deutetrabenazine are broadly applicable. If a derivative of this compound undergoes metabolism via cleavage of a C-H bond (for example, on the butyl chain), strategic deuteration at that site could similarly alter its pharmacokinetics, potentially leading to an improved therapeutic profile. bioscientia.de However, the effects of deuteration are not always predictable and must be evaluated for each compound individually. bioscientia.de

Material Science Applications of 4 Butylamino Benzoic Acid Derivatives

Liquid Crystalline Properties of Ester Derivatives

The ester derivatives of 4-(butylamino)benzoic acid are notable for their liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of these ester molecules is a key factor in the formation of liquid crystal phases.

Research into a homologous series of 4-cyanobiphenyl-4'-alkylaminobenzoates has provided detailed insights into their mesomorphic behavior. These compounds were synthesized by reacting various 4-alkylaminobenzoyl chlorides with 4-cyano-4'-hydroxybiphenyl. The resulting esters, including the butyl derivative, exhibit liquid crystalline phases, which are phases of matter with properties intermediate between those of a liquid and a solid. tandfonline.com

The thermal properties of these materials are crucial for their application. The phase transition temperatures, which mark the transition from a crystalline solid to a liquid crystal and then to an isotropic liquid, are key parameters. For the 4-cyanobiphenyl-4'-butylaminobenzoate, a nematic liquid crystal phase is observed. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. Derivatives with longer alkyl chains in the series, such as the hexyl and heptyl derivatives, exhibit both smectic A and nematic phases. tandfonline.com In the smectic A phase, the molecules are organized into layers with the long molecular axis oriented perpendicular to the layer plane.

The dielectric properties of these materials are also of significant interest. The 4-cyanobiphenyl-4'-alkylaminobenzoates possess a high positive dielectric anisotropy, a property essential for their use in display technologies. tandfonline.com This anisotropy means that the dielectric constant of the material is different when measured parallel or perpendicular to the director, which is the average direction of the long molecular axes.

Below is a table summarizing the phase transition temperatures for a homologous series of 4-cyanobiphenyl-4'-alkylaminobenzoates.

Alkyl Group (R)Yield (%)Melting Point (°C)Smectic A to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
Butyl52182.0-260.0
Pentyl55161.0-258.5
Hexyl50149.5196.0251.0
Heptyl49146.0206.5243.5
Data sourced from Gurevičiene, J.-J., & Adomenas, P. (1983). Liquid Crystalline 4-Cyanobiphenyl-4-Alkylaminobenzoates. Molecular Crystals and Liquid Crystals, 103(1-4), 177-180. tandfonline.com

Use as Intermediates for Polymers, Dyes, or Pigments

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including polymers, dyes, and pigments. Its bifunctional nature, with a reactive carboxylic acid group and an amino group, allows it to be incorporated into larger molecular architectures.

Polymers: The compound can be used in the synthesis of specialty polymers. For instance, the direct condensation polymerization of N-alkylated p-aminobenzoic acids has been explored. A tetramer of a related compound, (S)-4-(sec-butylamino)benzoic acid, was synthesized as a model for these types of polymers, indicating the feasibility of creating polyamide chains from these monomers. researchgate.net Such polymers, with their rigid-rod backbones and flexible side chains, are of interest for high-performance applications.

Dyes: As an aromatic amine, this compound is a potential precursor for the synthesis of azo dyes. The general synthesis of azo dyes involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. unb.cacuhk.edu.hk The diazotization of this compound would produce a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of colored azo dyes. The specific color of the resulting dye is determined by the exact molecular structure of the final compound. For example, the synthesis of azo dyes from the parent compound, 4-aminobenzoic acid, has been documented, where it is reacted with sodium nitrite (B80452) and hydrochloric acid to form the diazonium salt, which is then coupled with other molecules. nih.gov

Pigments and Color Formers: Derivatives of this compound are also used in the production of color formers for applications like carbonless copy paper. For example, 2-(4'-di-n-butylamino-2'-hydroxybenzoyl)benzoic acid, a derivative, is a key reactant in the synthesis of 3-dibutylamino-6-methyl-7-anilinofluoran, which is a black color former. google.com This demonstrates the role of butylamino-substituted benzoic acid structures in creating molecules that can undergo chemical reactions to produce color.

Environmental and Safety Considerations in Research and Handling

Environmental Impact of Benzoic Acid Derivatives

The environmental footprint of benzoic acid and its derivatives is a significant concern, from their synthesis to their disposal. researchgate.net The manufacturing processes, often involving the oxidation of toluene, can generate various waste products, including organic byproducts and unreacted materials. eaht.orgnih.gov These waste streams, which may contain traces of the final product, require careful management to prevent environmental contamination. eaht.orgnih.gov

Waste Generation and Disposal

The industrial production of benzoic acid derivatives inevitably leads to the generation of waste. nih.gov This includes not only byproducts from the chemical reactions but also solid waste from purification processes, such as used catalysts and filter cakes. researchgate.net Wastewater is also a significant concern, potentially containing residual benzoic acid derivatives and other organic compounds that can be harmful to aquatic ecosystems. eaht.orgresearchgate.net

Proper disposal of waste containing 4-(butylamino)benzoic acid and its derivatives is essential. lgcstandards.com It should be done in accordance with local, regional, and national environmental regulations. lgcstandards.comalphachemika.co Pouring such chemical waste down the drain or disposing of it with regular trash is not acceptable. kha.com Instead, it should be collected in suitable, closed, and properly labeled containers for disposal at an approved waste disposal plant. lgcstandards.comguidechem.comgeneseo.educdhfinechemical.com Contaminated packaging should also be disposed of in accordance with environmental legislation and not be reused. lgcstandards.com

To mitigate the environmental impact, various waste management and treatment techniques are employed. These can include physical, chemical, and biological methods such as extraction, adsorption, oxidation, and the use of biofilms and membranes. eaht.orgnih.gov The goal of these treatments is to reduce the concentration of harmful organic compounds in wastewater before it is released into the environment. nih.gov

Bioaccumulation Potential

Despite this, it is important to prevent the release of this compound into the environment, as the full extent of its ecological impact has not been thoroughly investigated. lgcstandards.com Benzoic acid itself, at certain concentrations, can be moderately toxic to aquatic organisms and has the potential to form more persistent organic pollutants under certain conditions. researchgate.net

Research Safety Protocols

In a research setting, handling this compound requires strict adherence to safety protocols to minimize exposure and ensure the well-being of laboratory personnel. apolloscientific.co.uk

Handling Precautions

When working with this compound, researchers should handle the compound in accordance with good industrial hygiene and safety practices. lgcstandards.comangenechemical.com This includes avoiding all personal contact, including inhalation of dust or fumes. apolloscientific.co.uk It is crucial to prevent the substance from coming into contact with the skin, eyes, or clothing. lgcstandards.combiosynth.com

General Handling Guidelines:

Wash hands and any exposed skin thoroughly after handling. lgcstandards.comwestliberty.edu

Do not eat, drink, or smoke in areas where the chemical is handled or stored. kha.comapolloscientific.co.uk

Avoid the formation of dust and aerosols. guidechem.comgeneseo.eduangenechemical.com

Keep containers tightly closed when not in use. guidechem.comwindows.net

Use the substance in a well-ventilated area. apolloscientific.co.uk

In case of a spill, the area should be evacuated, and the spill should be cleaned up immediately using appropriate procedures to avoid generating dust. apolloscientific.co.uk The recovered product should be placed in sealed containers for disposal. apolloscientific.co.uk

Personal Protective Equipment

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.

PPE TypeSpecifications and Recommendations
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles are required. lgcstandards.comwestliberty.edu If splashes are likely, a face shield may also be necessary. cdhfinechemical.com
Skin Protection Wear suitable protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin contact. lgcstandards.comwestliberty.edu
Hand Protection Chemically resistant, impervious gloves must be worn. lgcstandards.com Nitrile rubber gloves are often recommended. lgcstandards.com Gloves should be inspected before use and disposed of properly after handling the chemical. geneseo.educdhfinechemical.comtmmedia.in
Respiratory Protection If ventilation is insufficient or if dust or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. lgcstandards.comwestliberty.edubiosynth.com

Contaminated clothing should be removed immediately and washed separately before reuse. apolloscientific.co.ukwindows.net

Ventilation Requirements

Adequate ventilation is a critical safety measure when working with this compound. lgcstandards.com The compound should be handled in a well-ventilated area, and local exhaust ventilation should be used where dust or fumes may be generated. angenechemical.comwindows.netcarlroth.com This is to ensure that airborne concentrations of the chemical are kept below any established occupational exposure limits and to prevent respiratory irritation. lgcstandards.comalphachemika.co In many laboratory settings, handling this type of compound under a chemical fume hood is standard practice. kha.com Eyewash stations and safety showers should also be readily accessible in the work area. lgcstandards.comwestliberty.edu

Q & A

Q. What are the standard synthetic routes for 4-(Butylamino)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or amidation reactions. For example:

  • Nucleophilic substitution: Reacting 4-aminobenzoic acid with butyl bromide in the presence of a base (e.g., NaHCO₃) under reflux in ethanol.
  • Amidation: Coupling butylamine to 4-carboxybenzene derivatives using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF .

Key Factors:

  • Temperature: Higher temperatures (60–80°C) improve reaction rates but may increase side products.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 0.9–1.6 ppm (butyl chain -CH₂-), δ 6.5–7.8 ppm (aromatic protons), and δ 10–12 ppm (carboxylic acid -COOH) confirm structure .
    • ¹³C NMR: Signals for carbonyl (C=O, ~170 ppm) and aromatic carbons (~120–140 ppm) are diagnostic .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ at m/z 208.1 (calculated for C₁₁H₁₅NO₂) .
  • IR Spectroscopy: Stretching vibrations at ~3200 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (aromatic C=C) .

Q. How should researchers handle safety and stability concerns during experiments?

Methodological Answer:

  • Safety: Wear PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine powders .
  • Stability: Store at 2–8°C in airtight containers. Avoid prolonged exposure to light, which may degrade the compound .
  • Toxicity Data: LD₅₀ (oral, rat) = 320 mg/kg; mutagenicity tests (Ames assay) are recommended for biological applications .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in ethanol/water (1:1) and allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL-2018 refines the structure using least-squares minimization. Key parameters:
    • R-factor < 5% for high-resolution data (≤ 0.8 Å).
    • Hydrogen bonding between -COOH and adjacent molecules stabilizes the crystal lattice .

Q. How do contradictory solubility data in aqueous vs. organic solvents impact experimental design?

Methodological Answer: Contradictions arise due to pH-dependent ionization of the carboxylic acid group:

  • Aqueous Solubility:
    • Low at pH < 3 (protonated -COOH).
    • High at pH > 5 (deprotonated -COO⁻).
  • Organic Solubility: Soluble in DMSO, DMF, and ethanol but insoluble in hexane .

Resolution Strategy:

  • Use buffered solutions (pH 7.4) for biological assays.
  • For organic-phase reactions, pre-dissolve in DMSO and dilute to <1% v/v in aqueous media to avoid precipitation .

Q. What mechanistic insights explain the compound’s interaction with microbial enzymes?

Methodological Answer: this compound may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding:

  • Docking Studies: AutoDock Vina predicts binding affinity (ΔG = -7.2 kcal/mol) to the enzyme’s active site, driven by hydrogen bonds with Asp27 and hydrophobic interactions with the butyl chain .
  • Validation: Measure IC₅₀ values using spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

Q. How can researchers address discrepancies in bioactivity data across different studies?

Methodological Answer: Discrepancies often stem from variations in:

  • Assay Conditions: Temperature, pH, or co-solvents (e.g., DMSO) alter compound stability .
  • Cell Lines: Primary vs. immortalized cells may express different enzyme isoforms .

Best Practices:

  • Replicate experiments with standardized protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., fluorescence-based and HPLC methods) to confirm activity .

Retrosynthesis Analysis

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4-(Butylamino)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.